molecular formula CH3FOP+ B14661919 Fluoro(methyl)oxophosphanium CAS No. 39124-55-5

Fluoro(methyl)oxophosphanium

Cat. No.: B14661919
CAS No.: 39124-55-5
M. Wt: 81.006 g/mol
InChI Key: NHECROQTANGFLT-UHFFFAOYSA-N
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Description

Fluoro(methyl)oxophosphanium is a phosphorus-containing compound characterized by a central phosphorus atom bonded to a fluorine atom, a methyl group, and an oxygen atom within an oxophosphanium framework. Its structure (Fig. The fluorine substituent enhances electrophilicity, while the methyl group provides steric bulk, influencing its reactivity and stability compared to analogous compounds .

Properties

CAS No.

39124-55-5

Molecular Formula

CH3FOP+

Molecular Weight

81.006 g/mol

IUPAC Name

fluoro-methyl-oxophosphanium

InChI

InChI=1S/CH3FOP/c1-4(2)3/h1H3/q+1

InChI Key

NHECROQTANGFLT-UHFFFAOYSA-N

Canonical SMILES

C[P+](=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluoro(methyl)oxophosphanium typically involves the reaction of a phosphorus precursor with a fluorinating agent. One common method is the reaction of methylphosphonic dichloride with a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process must ensure high purity and yield of the compound, often requiring multiple purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Fluoro(methyl)oxophosphanium can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.

    Reduction: It can be reduced to form lower oxidation state phosphorus compounds.

    Substitution: The fluorine or methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.

    Reduction: Reducing agents such as hydrogen gas, metal hydrides, or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of organophosphorus compounds with different functional groups.

Scientific Research Applications

Fluoro(methyl)oxophosphanium has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological phosphorus metabolism.

    Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of fluoro(methyl)oxophosphanium involves its interaction with various molecular targets, primarily through the formation of phosphorus-containing intermediates. These intermediates can participate in a range of chemical reactions, influencing biological pathways and chemical processes. The specific pathways and targets depend on the context in which the compound is used, such as enzyme inhibition or catalysis in organic synthesis.

Comparison with Similar Compounds

Key Properties :

  • Electron-withdrawing effects : Fluorine increases the Lewis acidity of the phosphorus center.
  • Steric hindrance : The methyl group limits accessibility to the phosphorus atom, affecting ligand coordination.

Comparison with Similar Compounds

Fluoro(methyl)oxophosphanium belongs to a broader class of oxophosphanium derivatives. Below is a comparative analysis with structurally related compounds:

Substituent Effects

Compound Substituents Electrophilicity Stability Applications
This compound F⁻, CH₃, O⁻ High Moderate Coordination chemistry
Hydroxy(methyl)oxophosphanium OH⁻, CH₃, O⁻ Moderate High Stabilizing ligands
Chloro(phenyl)oxophosphanium Cl⁻, C₆H₅, O⁻ Very High Low Catalytic intermediates
2-(Butylamino)propan-2-yl-hydroxy-oxophosphanium NH(C₄H₉), OH⁻, O⁻ Low High Industrial synthesis

Key Findings :

  • Fluorine vs. Hydroxy/Chloro : Fluorine’s electronegativity enhances electrophilicity more than chlorine or hydroxy groups, making this compound a stronger Lewis acid .
  • Steric Effects: Methyl groups offer moderate steric hindrance compared to bulkier substituents (e.g., phenyl or butylamino), balancing reactivity and stability .

Reactivity in Coordination Chemistry

This compound demonstrates unique coordination behavior:

  • Metal Binding : The fluorine atom facilitates stronger interactions with transition metals (e.g., Hg, Fe) compared to hydroxy-substituted analogs, as seen in mercury complexes with phosphane oxide ligands .
  • Catalytic Activity : Hybrid phosphine-alkene ligands (e.g., those in ) show that electron-withdrawing groups like fluorine improve catalytic efficiency in cross-coupling reactions.

Stability and Handling

  • Thermal Stability: Less stable than hydroxy-substituted derivatives (e.g., 2-(butylamino)propan-2-yl-hydroxy-oxophosphanium) due to fluorine’s electron-withdrawing effects .

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